molecular formula C10H11F2N B064512 (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine CAS No. 160797-29-5

(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Cat. No.: B064512
CAS No.: 160797-29-5
M. Wt: 183.2 g/mol
InChI Key: MOMZKLAUXURNPG-MRVPVSSYSA-N
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Description

®-N-(2,2-Difluoroethylidene)-1-phenylethylamine is a fluorinated organic compound characterized by the presence of a difluoroethylidene group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,2-Difluoroethylidene)-1-phenylethylamine typically involves the reaction of 1-phenylethylamine with a difluoroethylidene precursor under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These intermediates react with the amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic protocols that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-N-(2,2-Difluoroethylidene)-1-phenylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The difluoroethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylidene oxides, while substitution reactions can produce a variety of substituted phenylethylamines .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2,2-Difluoroethylidene)-1-phenylethylamine is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Industry

In the industrial sector, ®-N-(2,2-Difluoroethylidene)-1-phenylethylamine is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(2,2-Difluoroethylidene)-1-phenylethylamine is unique due to its specific combination of a difluoroethylidene group with a phenylethylamine backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-N-[(1R)-1-phenylethyl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZKLAUXURNPG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374259
Record name (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160797-29-5
Record name (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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